2-Amino-1-phenylbutan-1-one
Description
2-Amino-1-phenylbutan-1-one, also known by synonyms such as α-Aminobutyrophenone, is an organic compound with the molecular formula C₁₀H₁₃NO. nih.govncats.io It belongs to the class of α-amino ketones, which are characterized by an amino group attached to the carbon atom adjacent to a ketone's carbonyl group. colab.ws This bifunctional nature makes these compounds highly reactive and versatile building blocks in chemical synthesis. wikipedia.org The study of this compound and its derivatives is rooted in the broader investigation of α-amino ketones and their utility in constructing more complex molecular architectures.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | This compound nih.gov |
| Molecular Formula | C₁₀H₁₃NO nih.gov |
| Molecular Weight | 163.22 g/mol nih.gov |
| CAS Number | 67323-52-8 nih.gov |
| Canonical SMILES | CCC(C(=O)C1=CC=CC=C1)N nih.gov |
| InChI Key | SHBYDSJVZCGXOZ-UHFFFAOYSA-N nih.gov |
The α-amino ketone motif is a fundamental structural unit in both synthetic and medicinal chemistry. rsc.org These compounds are not only found in numerous biologically active natural products but also serve as crucial intermediates for the synthesis of a wide array of other important molecules. colab.ws Their bifunctional character, containing both a nucleophilic amino group and an electrophilic carbonyl group, allows for diverse chemical transformations. researchgate.net
A significant area of research interest is their use as high-value synthons, or building blocks, for creating various nitrogen-containing heterocycles like pyrazines and pyrroles. colab.wsrsc.org Furthermore, α-amino ketones are indispensable precursors for the synthesis of chiral 1,2-amino alcohols, which are widely employed as chiral auxiliaries and ligands in asymmetric synthesis. rsc.org The development of novel and efficient methods for synthesizing α-amino ketones has been a major focus in organic chemistry, reflecting their substantial impact on the field. rsc.orgbenthamdirect.com Classical synthetic routes often involve the nucleophilic substitution of an α-halogenated ketone with an amine. rsc.org More recent methodologies have explored strategies such as the electrophilic amination of enolates and the oxidation of alkenes. colab.wsrsc.org
This compound possesses a distinct structure that contributes to its chemical reactivity and utility. The molecule consists of a four-carbon butanone chain with a phenyl group attached to the carbonyl carbon (C1) and an amino group at the alpha-position (C2). nih.govncats.io
The key structural features and their significance are:
α-Amino Group: The primary amine at the C2 position is a key functional group that can act as a nucleophile. Its proximity to the ketone influences the molecule's electronic properties and reactivity. Primary α-amino ketones can be unstable and prone to self-condensation, which makes their synthesis and handling a specific chemical challenge. wikipedia.org
Carbonyl Group (Ketone): The ketone at the C1 position provides an electrophilic site, susceptible to attack by nucleophiles. This group is central to many of the reactions that α-amino ketones undergo.
Phenyl Group: The phenyl ring attached to the carbonyl carbon makes this an aromatic ketone (a butyrophenone (B1668137) derivative). This group influences the molecule's steric and electronic properties and can be modified in further synthetic steps.
Chiral Center: The C2 carbon, bonded to the amino group, the ethyl group, the carbonyl group, and a hydrogen atom, is a stereogenic center. This means this compound can exist as enantiomers, making it a valuable precursor in stereoselective synthesis. ncats.io
The presence of both the amino and ketone groups in such proximity makes this compound an extremely useful building block. researchgate.net It can be used to construct more complex molecules through reactions that target one or both of these functional groups, underscoring its importance as a synthetic intermediate in chemical research.
Table 2: Mentioned Chemical Compounds
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₁₀H₁₃NO |
| 1,2-amino alcohols | Varies |
| Pyrazines | C₄H₄N₂ |
| Pyrroles | C₄H₅N |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-1-phenylbutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-2-9(11)10(12)8-6-4-3-5-7-8/h3-7,9H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBYDSJVZCGXOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90509330, DTXSID201310832 | |
| Record name | 2-Amino-1-phenylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90509330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-1-phenyl-1-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201310832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67323-52-8, 2034-40-4 | |
| Record name | 2-Amino-1-phenyl-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67323-52-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-1-phenyl-1-butanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067323528 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-1-phenylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90509330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-1-phenyl-1-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201310832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-AMINO-1-PHENYL-1-BUTANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PC87ZB4ELT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies for 2 Amino 1 Phenylbutan 1 One
Classical Organic Synthesis Routes
Traditional methods for the synthesis of 2-amino-1-phenylbutan-1-one rely on well-established organic reactions. These routes typically begin with the precursor 1-phenylbutan-1-one and involve the introduction of the amino group at the alpha-position to the carbonyl.
Reductive Amination Strategies Involving Phenylbutanones
Reductive amination, also known as reductive alkylation, is a cornerstone method for synthesizing amines from carbonyl compounds. nih.gov This process converts a ketone, in this case, 1-phenylbutan-1-one, into an amine through an intermediate imine. nih.govresearchgate.net The reaction is typically performed as a one-pot synthesis where the ketone reacts with an amine source, most commonly ammonia (B1221849) for a primary amine, to form an imine in situ. This imine is then immediately reduced to the corresponding amine. nih.gov
Imine Formation: 1-phenylbutan-1-one reacts with ammonia under weakly acidic conditions. The nitrogen of ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a hemiaminal intermediate. This intermediate then dehydrates to form a propyl-phenyl-ketimine.
Reduction: A reducing agent present in the reaction mixture reduces the C=N double bond of the imine to form the final amine product, this compound. researchgate.net
Various reducing agents can be employed for this transformation. Common choices include sodium cyanoborohydride (NaBH₃CN), which is particularly effective because it selectively reduces the imine in the presence of the ketone, and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). researchgate.net Catalytic hydrogenation using transition metal catalysts like Raney nickel, platinum, or palladium is also a viable method. nih.govsmolecule.com
| Precursor | Amine Source | Reducing Agent | Product | Reference |
| 1-Phenylbutan-1-one | Ammonia (NH₃) | Sodium Cyanoborohydride (NaBH₃CN) | This compound | nih.govresearchgate.net |
| 1-Phenylbutan-1-one | Ammonia (NH₃) | Catalytic Hydrogenation (e.g., Raney Ni, H₂) | This compound | smolecule.com |
Oxime Reduction Pathways
Another classical route involves the formation and subsequent reduction of an oxime intermediate. This two-step process begins with the condensation of the ketone precursor with hydroxylamine (B1172632).
Oxime Formation: 1-phenylbutan-1-one is reacted with hydroxylamine (NH₂OH), typically as hydroxylamine hydrochloride, to form 1-phenylbutan-1-one oxime. This reaction is a condensation reaction where the carbonyl oxygen is replaced by the =N-OH group.
Oxime Reduction: The resulting oxime is then reduced to the primary amine. Various reducing agents can accomplish this transformation. A common laboratory-scale method involves the use of stannous chloride (SnCl₂) in an acidic medium. figshare.com Other methods include catalytic hydrogenation over catalysts like palladium or nickel, or reduction using dissolving metals like sodium in ethanol.
| Intermediate | Reducing Agent | Product | Reference |
| 1-Phenylbutan-1-one oxime | Stannous Chloride (SnCl₂) | This compound | figshare.com |
| 1-Phenylbutan-1-one oxime | Catalytic Hydrogenation | This compound | dntb.gov.ua |
Nucleophilic Substitution Approaches
This synthetic strategy relies on the displacement of a leaving group at the alpha-position of the ketone by a nitrogen nucleophile. The key intermediate for this pathway is an α-haloketone, such as 2-bromo-1-phenylbutan-1-one (B142206). smolecule.com The bromine atom serves as an excellent leaving group for a nucleophilic substitution reaction (Sₙ2).
A common approach involves using the azide (B81097) ion (N₃⁻) as the nitrogen nucleophile. The reaction of 2-bromo-1-phenylbutan-1-one with sodium azide yields an intermediate α-azido ketone. smolecule.com This azido (B1232118) compound is then reduced to the primary amine. The reduction of the azide group can be achieved through several methods, including catalytic hydrogenation (e.g., using Pd/C) or with reducing agents like lithium aluminum hydride (LiAlH₄). This two-step sequence is known as the Gabriel synthesis or a variation thereof. The use of ammonia directly can be problematic due to over-alkylation, making the azide route a more controlled alternative.
Halogenation of Ketone Precursors for Subsequent Amination
The synthesis of the necessary α-haloketone precursor is a critical first step for the nucleophilic substitution pathway. α-Halogenation of ketones like 1-phenylbutan-1-one can be achieved under either acidic or basic conditions. libretexts.orglibretexts.org
Under acidic conditions, the ketone is treated with a halogen (e.g., Br₂) in a suitable solvent like acetic acid. The reaction proceeds through an enol intermediate, which acts as the nucleophile that attacks the bromine molecule. libretexts.org This method is generally preferred for achieving mono-halogenation.
The synthesis of 2-bromo-1-phenylbutan-1-one, the key intermediate, has been described via the bromination of the starting ketone. smolecule.comnih.gov For example, treating 1-phenylbutan-1-one with reagents like sodium bromide and hydrogen peroxide in the presence of acid provides the desired α-bromoketone. chemicalbook.com Once synthesized, this intermediate is ready for the subsequent amination step as described in the nucleophilic substitution approach.
| Ketone Precursor | Halogenating Agent | Intermediate | Reference |
| 1-Phenylbutan-1-one | Bromine (Br₂) / Acetic Acid | 2-Bromo-1-phenylbutan-1-one | libretexts.org |
| 1-Phenylbutan-1-one | Sodium Bromide (NaBr) / H₂O₂ / Acid | 2-Bromo-1-phenylbutan-1-one | chemicalbook.com |
Asymmetric and Enantioselective Synthesis
The synthesis of enantiomerically pure this compound is of significant interest, as chirality can dramatically influence biological activity. nih.gov Asymmetric synthesis aims to directly produce a single enantiomer, avoiding the need for resolving a racemic mixture. nih.gov
Chiral Catalyst Applications in Enantioselective Reactions
The development of chiral catalysts has revolutionized the synthesis of single-enantiomer compounds. For this compound, these methods primarily focus on the asymmetric reduction of a prochiral precursor, such as an imine or enamine, or the direct asymmetric reductive amination of 1-phenylbutan-1-one.
Transition Metal Catalysis: Chiral transition metal complexes are highly effective for asymmetric hydrogenations and transfer hydrogenations.
Asymmetric Reductive Amination: A one-pot reaction can be performed where 1-phenylbutan-1-one and an amine source are reacted in the presence of a chiral catalyst and a hydrogen source. Chiral iridium complexes, for instance, have been used for the asymmetric reductive amination of ketones. google.com The presence of a Lewis acid like Ti(OⁱPr)₄ can accelerate imine formation and improve yields and enantioselectivity. google.com
Asymmetric Hydrogenation of Enamines: An alternative strategy involves the two-step synthesis of an enamine from 1-phenylbutan-1-one, followed by asymmetric hydrogenation. Chiral rhodium complexes with diphosphine ligands, such as those of the Josiphos family, have proven highly efficient for the direct asymmetric hydrogenation of unprotected enamines, achieving high yields and excellent enantiomeric excesses (ee). researchgate.netnih.gov
Biocatalysis: Enzymes offer unparalleled stereoselectivity and operate under mild conditions, making them attractive catalysts.
Transaminases (TAs): These enzymes can catalyze the asymmetric synthesis of chiral amines from prochiral ketones. mdpi.com Specifically, ω-transaminases (ω-TAs) are highly useful as they can transfer an amino group from an amino donor (like alanine (B10760859) or isopropylamine) directly onto a ketone substrate. mdpi.com By selecting the appropriate (R)- or (S)-selective transaminase, either enantiomer of this compound can be synthesized with very high enantiomeric excess.
Amine Dehydrogenases (AmDHs): These enzymes catalyze the direct reductive amination of ketones using ammonia and a reducing cofactor (NADH or NADPH). researchgate.net Engineered AmDHs have expanded the substrate scope to include aryl ketones like propiophenone (B1677668) derivatives, making them a viable option for the synthesis of chiral this compound. researchgate.net
| Precursor | Catalytic System | Method | Key Features | Reference |
| 1-Phenylbutan-1-one | Chiral Iridium Complex + H₂ | Asymmetric Reductive Amination | One-pot synthesis, high turnover numbers. | google.com |
| Enamine of 1-Phenylbutan-1-one | Chiral Rhodium-Josiphos Complex + H₂ | Asymmetric Hydrogenation | High yields and ee (93-97%) for unprotected enamines. | researchgate.netnih.gov |
| 1-Phenylbutan-1-one | ω-Transaminase (ω-TA) + Amino Donor | Biocatalytic Asymmetric Amination | High enantioselectivity, mild aqueous conditions. | mdpi.com |
| 1-Phenylbutan-1-one | Amine Dehydrogenase (AmDH) + NH₃ + Cofactor | Biocatalytic Reductive Amination | Direct conversion of ketone to chiral amine. | researchgate.net |
Asymmetric Friedel-Crafts Alkylation Precursors
The Friedel-Crafts reaction and its variants represent a cornerstone of carbon-carbon bond formation in aromatic chemistry. mdpi.com In the context of synthesizing chiral α-amino ketones like this compound, asymmetric Friedel-Crafts acylations and alkylations are particularly relevant. The key to achieving enantioselectivity lies in the use of chiral precursors or catalysts.
One effective strategy involves the use of optically pure N-protected α-amino acid derivatives as acylating agents (acyl donors) in reactions with arenes like benzene (B151609). mdpi.com For the synthesis of this compound, a suitable precursor would be an activated form of N-protected 2-aminobutanoic acid. N-hydroxysuccinimide (OSu) esters of N-trifluoroacetyl (TFA)-protected α-amino acids have been demonstrated as stable and effective acyl donors for Friedel-Crafts acylation. mdpi.com This approach avoids the use of more toxic and moisture-sensitive reagents like acyl chlorides. mdpi.com The reaction, typically catalyzed by a Lewis acid such as aluminum chloride (AlCl₃), proceeds by acylating the aromatic ring to form the desired α-amino aryl-ketone with retention of the α-proton's chirality. mdpi.com
Another approach is the Friedel-Crafts-type asymmetric alkylation (FCAA) of electron-rich arenes with α,β-unsaturated aldehydes or imines. nih.govnih.gov In this method, a chiral catalyst, such as a peptide or a chiral Brønsted acid, activates the electrophile and controls the facial selectivity of the nucleophilic attack by the arene. nih.govnih.gov This methodology can be integrated into one-pot sequential reactions to generate highly functionalized chiral molecules. nih.gov
| Precursor Type | Activating Group/Method | Typical Catalyst | Key Advantage |
| N-Protected 2-Aminobutanoic Acid | N-Hydroxysuccinimide (OSu) Ester | AlCl₃ | High stability of acyl donor; avoids toxic reagents. mdpi.com |
| α,β-Unsaturated Aldehyde/Imine | Enamine/Iminium formation | Chiral Peptide or Brønsted Acid | High enantioselectivity; potential for sequential reactions. nih.govnih.gov |
Asymmetric Epoxidation and Hydrogenolysis Strategies in Related Systems
Asymmetric epoxidation of an alkene precursor followed by regioselective ring-opening is a powerful and versatile strategy for introducing vicinal amino and hydroxyl functionalities, which are closely related to α-amino ketones. For a molecule like this compound, a hypothetical retrosynthetic analysis could involve the oxidation of the corresponding amino alcohol, which can be synthesized via an epoxide intermediate.
The process would begin with the asymmetric epoxidation of a pro-chiral alkene, such as 1-phenyl-1-butene. A variety of catalytic systems have been developed for this transformation, including those based on chiral porphyrins, salens, and iminium salts, which can achieve high levels of enantioselectivity. researchgate.net The Juliá–Colonna epoxidation, which uses helical peptides as organocatalysts, is also effective for the asymmetric epoxidation of α,β-unsaturated ketones. nih.gov
Once the chiral epoxide is formed, the next step is a regioselective nucleophilic ring-opening at the C2 position with a nitrogen-containing nucleophile, such as an azide or ammonia. This step is often followed by hydrogenolysis or reduction of the intermediate to yield the corresponding amino alcohol. Subsequent oxidation of the alcohol functionality would provide the target α-amino ketone. The stereochemistry of the final product is controlled by the initial epoxidation step and the Sₙ2 mechanism of the ring-opening reaction.
Biocatalytic Synthesis and Enzymatic Approaches
Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines and their derivatives, offering high selectivity under mild, environmentally benign conditions. nih.gov Enzymes such as transaminases are particularly well-suited for the production of α-amino ketones.
Transaminase-Mediated Amidation Reactions
Transaminases (TAs), or aminotransferases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor. google.comdiva-portal.org This reaction provides a direct and highly enantioselective route to chiral amines from prochiral ketones. nih.govnih.gov
For the synthesis of this compound, the substrate would be the corresponding α-diketone, 1-phenylbutane-1,2-dione (B1655308). A stereoselective transaminase would catalyze the transfer of an amino group to one of the two carbonyl groups, yielding the desired chiral α-amino ketone. The choice of an (R)- or (S)-selective transaminase dictates the stereochemistry of the product. nih.gov Isopropylamine (IPA) is often used as a sacrificial amine donor, as its conversion to the acetone (B3395972) by-product helps to drive the reaction equilibrium towards product formation. nih.gov The Knorr-pyrrole synthesis provides a model for this transformation, where a transaminase is used to generate an α-amino ketone and a β-keto ester in situ from an α-diketone and a β-amino ester. nih.gov
| Enzyme Type | Substrate | Amine Donor | Key Outcome |
| (R)- or (S)-Transaminase | 1-Phenylbutane-1,2-dione | Isopropylamine (IPA) | Enantiomerically pure (R)- or (S)-2-Amino-1-phenylbutan-1-one. nih.govnih.govnih.gov |
Enzyme-Catalyzed Carboligation and Acyloin Formation Analogues
Enzyme-catalyzed carboligation reactions, such as acyloin condensations, are effective methods for the asymmetric formation of C-C bonds to produce α-hydroxy ketones, which are direct precursors to α-amino ketones. Thiamine diphosphate (B83284) (ThDP)-dependent enzymes, like pyruvate (B1213749) decarboxylase, are known to catalyze these reactions. researchgate.net
A well-known example is the condensation of benzaldehyde (B42025) with acetaldehyde, catalyzed by yeast, to form (R)-phenylacetylcarbinol. Analogously, an enzyme like phenylpyruvate decarboxylase could potentially catalyze the condensation of benzaldehyde with propanal to form 2-hydroxy-1-phenylbutan-1-one. researchgate.net This acyloin product could then be converted to the target α-amino ketone through subsequent chemical or enzymatic steps, such as amination. Studies have shown that phenylpyruvate decarboxylase can catalyze the acyloin condensation of phenylpyruvate with various aldehydes, producing optically active acyloins with high enantiomeric excess (87–98% ee). researchgate.net
Photo-Enzymatic Cascade Approaches for Chiral Amine Production
Recent advancements have led to the development of innovative one-pot cascade reactions that combine photocatalysis with biocatalysis. mdpi.comresearchgate.net These photo-enzymatic cascades can transform simple starting materials, such as racemic alcohols, into enantiomerically pure amines. mdpi.comresearchgate.net
A typical system involves a photocatalyst that mediates the light-driven, aerobic oxidation of an alcohol to its corresponding ketone. researchgate.net This intermediate ketone is then subjected to an in-situ, enantio-specific reductive amination catalyzed by a transaminase. mdpi.com The entire process can occur in a one-pot fashion, significantly improving efficiency and reducing environmental impact. mdpi.com For instance, a racemic alcohol can be converted into a single enantiomer of a chiral amine through a deracemization process involving a stereoselective alcohol dehydrogenase and a transaminase. This strategy has been successfully applied to the synthesis of 4-phenylbutan-2-amine from racemic 4-phenyl-2-butanol. nih.gov Such a cascade could be adapted for the synthesis of complex α-amino ketones or their precursors, representing a state-of-the-art approach to chiral amine production. researchgate.netresearchgate.net
| Cascade Component | Function | Example |
| Photocatalyst | Light-driven oxidation of alcohol to ketone | Sodium anthraquinone-2-sulfonate (SAS) mdpi.comresearchgate.net |
| Enzyme | Enantioselective reductive amination of ketone | ω-Transaminase (ω-TA) mdpi.comresearchgate.net |
| Amine Donor | Provides the amino group | Isopropylamine (IPA) nih.govmdpi.com |
Stereochemical Control and Chiral Resolution of 2 Amino 1 Phenylbutan 1 One
Strategies for Enantiomeric Enrichment
Enantiomeric enrichment refers to any process that increases the amount of one enantiomer in a mixture relative to the other. For 2-amino-1-phenylbutan-1-one, this is typically achieved by separating a racemic mixture into its constituent enantiomers through resolution techniques.
One of the most established methods for separating enantiomers of amines is classical resolution via the formation of diastereomeric salts. libretexts.org This technique leverages the principle that while enantiomers have identical physical properties, diastereomers possess distinct physical characteristics, including solubility. libretexts.org
The process involves reacting the racemic this compound (a base) with an enantiomerically pure chiral acid, known as a resolving agent. wikipedia.org This acid-base reaction produces a mixture of two diastereomeric salts. Due to their different solubilities in a given solvent, one diastereomeric salt will typically crystallize out of the solution before the other. This process is known as fractional crystallization.
Once the less soluble diastereomeric salt is isolated by filtration, the pure enantiomer of this compound can be recovered by treating the salt with a strong base to neutralize the chiral acid. The resolving agent can then be recovered and reused. The more soluble diastereomer remaining in the filtrate can also be treated to recover the other enantiomer of the amine. libretexts.org The efficiency of this method depends heavily on the choice of the resolving agent and the crystallization solvent. wikipedia.org
Commonly used chiral acids for the resolution of racemic bases are listed in the table below.
Table 1: Common Chiral Resolving Agents for Amines
| Resolving Agent | Type |
| (+)-Tartaric acid | Chiral Acid |
| (-)-Malic acid | Chiral Acid |
| (-)-Mandelic acid | Chiral Acid |
| (+)-Camphor-10-sulfonic acid | Chiral Acid |
This table presents examples of chiral acids frequently used as resolving agents for racemic amines. libretexts.org
Enzymatic resolution offers a highly selective and environmentally benign alternative to classical methods. tsijournals.com These techniques utilize the stereospecificity of enzymes, which can preferentially catalyze a reaction on only one enantiomer of a racemic substrate. unipd.it This process is a type of kinetic resolution, where the two enantiomers react at different rates. nih.gov
For resolving racemic this compound, enzymes such as lipases or acylases are commonly employed. A typical strategy involves the enantioselective acylation of the amine. In this process, the racemic amine is treated with an acyl donor (e.g., an ester like ethyl acetate) in the presence of a lipase. The enzyme selectively catalyzes the acylation of one enantiomer (e.g., the R-enantiomer), converting it into an N-acyl derivative, while leaving the other enantiomer (the S-enantiomer) unreacted. unipd.it
The resulting mixture contains the unreacted amine enantiomer and the acylated amine enantiomer. These two compounds have different chemical properties and can be easily separated by standard methods such as extraction or chromatography. Subsequently, the acyl group can be chemically removed from the N-acyl derivative to yield the other pure amine enantiomer. The success of enzymatic kinetic resolution is defined by the enantiomeric excess (ee) of the product and the remaining substrate, as well as the conversion percentage. A key metric is the enantioselectivity factor (E), which quantifies the enzyme's preference for one enantiomer over the other. researchgate.net
Table 2: Enzymes Used in the Resolution of Amines and Related Compounds
| Enzyme Class | Example Enzyme | Typical Reaction |
| Lipase | Candida antarctica Lipase B (CALB) | Enantioselective acylation of amines |
| Acylase | Penicillin G Acylase | Enantioselective hydrolysis of N-acylated amines |
| Transaminase | ω-Transaminase (ω-TA) | Asymmetric synthesis from a prochiral ketone |
This table illustrates classes of enzymes and their application in the kinetic resolution or asymmetric synthesis of chiral amines. unipd.itresearchgate.netmdpi.com
Chiral chromatography, particularly high-performance liquid chromatography (HPLC), is a powerful technique for both the analytical determination of enantiomeric purity and the preparative separation of enantiomers. yakhak.org The method relies on a chiral stationary phase (CSP), which interacts differently with the two enantiomers of a racemic compound. nih.gov
The separation mechanism is based on the formation of transient, diastereomeric complexes between the enantiomers of this compound and the chiral selector of the CSP. nih.gov The differing stability of these complexes leads to different retention times on the chromatographic column, allowing for their separation.
Several types of CSPs are commercially available and have proven effective for resolving chiral amines and ketones:
Polysaccharide-based CSPs: These are among the most versatile and widely used CSPs. They consist of derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support. yakhak.org Chiral recognition is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the carbamate (B1207046) groups on the polysaccharide backbone. nih.gov
Macrocyclic Glycopeptide CSPs: Chiral selectors like teicoplanin and vancomycin (B549263) are bonded to silica. These CSPs are particularly effective for separating underivatized amino acids and other polar compounds, operating through multiple interaction mechanisms including ionic interactions, hydrogen bonding, and inclusion complexation. sigmaaldrich.com
Pirkle-type (Brush-type) CSPs: These phases are based on small chiral molecules covalently bonded to a silica surface. They operate on a principle of π-π interactions, hydrogen bonding, and steric repulsion. The analyte must typically have a π-acidic or π-basic aromatic ring, a hydrogen-bonding group, and a steric interaction site. phenomenex.com
Table 3: Common Chiral Stationary Phases (CSPs) for HPLC
| CSP Type | Chiral Selector Example | Primary Interaction Mechanisms |
| Polysaccharide-based | Amylose tris(3,5-dimethylphenylcarbamate) | Hydrogen bonding, π-π interactions, steric hindrance |
| Macrocyclic Glycopeptide | Teicoplanin | Ionic interactions, hydrogen bonding, inclusion complexation |
| Pirkle-type | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | π-π interactions, hydrogen bonding, dipole-dipole interactions |
This table summarizes major types of CSPs used for the enantiomeric separation of chiral compounds. yakhak.orgsigmaaldrich.comphenomenex.com
Racemization and Deracemization Processes for Stereocontrol
A significant drawback of classical and kinetic resolution is that the maximum theoretical yield for the desired enantiomer is only 50%. To overcome this limitation, processes to manage the unwanted enantiomer are crucial for an economically viable synthesis.
Racemization is the process of converting an enantiomerically enriched sample back into a racemic mixture. By racemizing the undesired enantiomer isolated from a resolution process, it can be recycled back into the separation step, thereby theoretically allowing for a 100% yield of the desired enantiomer over multiple cycles. For this compound, racemization can often be achieved by heating in the presence of a base or acid, which facilitates the reversible deprotonation/protonation at the chiral center, leading to a loss of stereochemical integrity.
Deracemization is a more advanced process that converts a racemic mixture directly into a single, enantiomerically pure product, offering a theoretical yield of 100% in a single operation. diva-portal.org A common strategy for deracemization is Dynamic Kinetic Resolution (DKR) . nih.gov DKR combines a kinetic resolution with an in-situ racemization of the starting material. diva-portal.org
For this compound, a DKR process could involve:
Kinetic Resolution: An enzyme (e.g., a lipase) selectively acylates one enantiomer.
In-situ Racemization: A chemical catalyst (e.g., a base or a transition metal complex) simultaneously and rapidly interconverts the unreacted amine enantiomers. unipd.it
Because the unreacted enantiomer is continuously racemized, the substrate for the enzyme is constantly replenished, allowing the entire racemic starting material to be converted into a single enantiomer of the acylated product.
Another deracemization approach involves a stereoinversion cycle. This can be achieved by selectively oxidizing the undesired enantiomer to the corresponding achiral ketone (1-phenylbutan-1-one), followed by an enantioselective enzymatic or chemical reduction to regenerate the desired amine enantiomer. nih.gov
Applications of Chiral Auxiliaries and Resolving Agents
Instead of separating a racemic mixture, an alternative strategy is to synthesize the desired enantiomer of this compound directly through asymmetric synthesis. This is often accomplished using chiral auxiliaries. wikipedia.org
A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com
In a potential synthesis of enantiomerically pure this compound, a chiral auxiliary, such as an Evans oxazolidinone, could be attached to a precursor molecule. santiago-lab.com For instance, an achiral carboxylic acid derivative could be acylated with a chiral oxazolidinone. The resulting chiral imide can then undergo a diastereoselective reaction, such as alkylation at the α-carbon. The steric bulk of the auxiliary directs the incoming electrophile to one face of the enolate, leading to the formation of one diastereomer in high excess. researchgate.net Subsequent cleavage of the auxiliary would yield the desired enantiomerically enriched product.
Resolving agents , as discussed in section 3.1.1, are enantiomerically pure compounds used to form separable diastereomers. For the amine functionality in this compound, chiral acids are the resolving agents of choice. The selection of an appropriate resolving agent is often empirical, and several agents may be screened to find the one that gives the best-crystallizing diastereomeric salt with the highest separation efficiency. wikipedia.org
Table 4: Examples of Chiral Auxiliaries
| Chiral Auxiliary | Class | Typical Application |
| Evans Oxazolidinones | Oxazolidinone | Diastereoselective alkylations, aldol (B89426) reactions |
| SAMP/RAMP | Hydrazine | Diastereoselective alkylation of ketones/aldehydes |
| Camphorsultam | Sultam | Diastereoselective Diels-Alder, aldol reactions |
| Pseudoephedrine | Amino alcohol | Diastereoselective alkylation of amides |
This table provides examples of common chiral auxiliaries used in asymmetric synthesis to control stereochemistry. researchgate.net
Chemical Reactivity and Transformation of 2 Amino 1 Phenylbutan 1 One
Fundamental Reaction Mechanisms
The reactivity of 2-amino-1-phenylbutan-1-one is rooted in several fundamental reaction mechanisms that involve its key functional groups. These include nucleophilic substitution, oxidation-reduction processes, and acid-base chemistry.
Nucleophilic substitution reactions involving α-amino ketones like this compound can occur at the α-carbon. The synthesis of α-amino ketones often proceeds via the nucleophilic substitution of an α-haloketone with an amine. rsc.orgcolab.ws This process involves the displacement of a halide from the α-carbon by the nitrogen atom of the amine. Conversely, the amino group itself can be a target for substitution, although this is less common.
One of the classical methods for synthesizing α-amino ketones involves the reaction of an α-bromo ketone with an amine. organic-chemistry.org This highlights the susceptibility of the α-position to nucleophilic attack. The general reaction is as follows:
R-CO-CH(Br)-R' + R''-NH₂ → R-CO-CH(NH₂-R'')-R' + HBr
In the context of this compound, this suggests that the hydrogen atoms on the α-carbon can be substituted under appropriate conditions, although the presence of the amino group influences the reactivity of this position. libretexts.org
The carbonyl group and the amino group of this compound are susceptible to both oxidation and reduction reactions.
Reduction: The ketone functionality can be readily reduced to a secondary alcohol, yielding 2-amino-1-phenylbutan-1-ol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orgyoutube.com Sodium borohydride is a milder reagent and is often preferred for the reduction of ketones in the presence of other functional groups. organic-chemistry.org The general reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon. libretexts.org
Reaction: Ketone to secondary alcohol
Reagent: Sodium Borohydride (NaBH₄)
Product: 2-amino-1-phenylbutan-1-ol
The reduction of α-amino acids to the corresponding 1,2-amino alcohols is a well-established transformation, often proceeding with retention of stereochemistry. benthamopen.comchemicalbook.comamanote.com
Oxidation: The oxidation of α-amino ketones can be more complex. Depending on the oxidizing agent and reaction conditions, oxidation can occur at the amino group or involve cleavage of the molecule. For instance, oxidative amination of aldehydes can lead to the formation of α-amino ketones. nih.govacs.org The oxidation of α-amino ketones themselves can lead to various products, including diketones or cleavage products. researchgate.net
Table 1: Reduction of this compound
| Reactant | Reagent | Product |
| This compound | Sodium Borohydride (NaBH₄) | 2-amino-1-phenylbutan-1-ol |
| This compound | Lithium Aluminum Hydride (LiAlH₄) | 2-amino-1-phenylbutan-1-ol |
The presence of the primary amino group confers basic properties to this compound. This group can accept a proton from an acid to form an ammonium (B1175870) salt. The formation of a hydrochloride salt is a common example, which can improve the compound's solubility in water and its stability. biosynth.comnih.gov
The basicity of the amino group is a key factor in many of its reactions, as it can be protonated under acidic conditions, which can in turn affect the reactivity of the rest of the molecule. For instance, in acidic solutions, the nitrogen atom will be protonated, which deactivates it as a nucleophile.
Reaction: Base + Acid → Salt
Example: this compound + HCl → this compound hydrochloride
Functional Group Interconversions and Derivatization
The functional groups of this compound provide handles for a variety of derivatization reactions, allowing for the synthesis of a wide range of related compounds.
The primary amino group is a nucleophilic center and readily undergoes acylation and alkylation reactions.
Acylation: N-acylation of α-amino ketones can be achieved using various acylating agents such as acyl chlorides or anhydrides. thieme-connect.comnih.gov These reactions result in the formation of an amide linkage. A novel method for the acylation of α-amino ketone hydrochloride salts uses anhydrides with dimethylformamide as a catalyst, proceeding under neutral conditions. thieme-connect.com Friedel-Crafts acylation of α-amino acid derivatives is also a known method for producing N-protected α-amino aryl-ketones. mdpi.comacs.org
Table 2: N-Acylation of the Amino Moiety
| Acylating Agent | Product Type |
| Acyl Chloride (R-COCl) | N-acyl-2-amino-1-phenylbutan-1-one |
| Acid Anhydride ((RCO)₂O) | N-acyl-2-amino-1-phenylbutan-1-one |
Alkylation: N-alkylation of the amino group can be accomplished through various methods, including reductive amination or reaction with alkyl halides. nih.gov Reductive alkylation involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent. cdnsciencepub.com Direct N-alkylation of unprotected amino acids with alcohols has also been reported, offering a greener alternative. nih.govresearchgate.net The alkylation of azaenolates derived from α-amino ketones is a strategy for asymmetric α-alkylation. acs.org
The carbonyl group of this compound can react with primary amines to form imines, also known as Schiff bases. masterorganicchemistry.comijfmr.com This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orglumenlearning.comchemistrysteps.comopenstax.org
The mechanism involves the formation of a carbinolamine intermediate, which is then dehydrated to form the C=N double bond of the imine. shodhsagar.comarpgweb.com The pH of the reaction is crucial; it needs to be acidic enough to protonate the hydroxyl group of the carbinolamine to facilitate its departure as water, but not so acidic that it protonates the reacting amine, rendering it non-nucleophilic. lumenlearning.com Schiff bases are important intermediates in various biological and synthetic processes. cibtech.orgidosr.org
The general reaction is as follows:
R-CO-R' + R''-NH₂ ⇌ R-C(=N-R'')-R' + H₂O
Cyclization and Heterocycle Formation via Precursors
The bifunctional nature of this compound, containing both a nucleophilic amino group and an electrophilic carbonyl group, makes it a valuable precursor for the synthesis of various nitrogen-containing heterocycles. Its structure is particularly suited for cyclocondensation reactions, either through self-reaction or with other reagents, to form stable aromatic ring systems.
One of the most prominent cyclization reactions involving α-aminoketones like this compound is the formation of substituted pyrazines. iiserpune.ac.inmdpi.com Pyrazines are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 4. The classical route to symmetrically substituted pyrazines is the self-condensation of two molecules of an α-aminoketone. iiserpune.ac.inthieme-connect.com
The reaction mechanism proceeds through the initial condensation of two molecules of the α-aminoketone to form a dihydropyrazine (B8608421) intermediate. This intermediate then undergoes a subsequent oxidation step, typically an aerial oxidation, to yield the stable, aromatic tetrasubstituted pyrazine (B50134). iiserpune.ac.in In the case of this compound, this self-condensation would lead to the formation of 2,5-diethyl-3,6-diphenylpyrazine.
While direct studies specifying this compound are limited, extensive research on analogous α-hydroxyketones reacting with an ammonia (B1221849) source (like ammonium acetate) provides a clear precedent for this transformation. thieme-connect.com In these reactions, the α-hydroxyketone is converted in situ to the corresponding α-aminoketone, which then undergoes the cyclodimerization. This method represents a versatile one-pot strategy for synthesizing tetrasubstituted pyrazines from readily available starting materials. thieme-connect.com
The research conducted by Tamaddon and Dehghani Tafti on the SnCl₂·2H₂O-catalyzed solvent-free synthesis of pyrazines from various α-hydroxy ketones and ammonium acetate (B1210297) demonstrates the feasibility and efficiency of this approach. The results indicate that the reaction proceeds smoothly to give the corresponding tetrasubstituted pyrazines in good to excellent yields. thieme-connect.com
This table presents data for the synthesis of tetrasubstituted pyrazines from α-hydroxyketones, a reaction that proceeds via an α-aminoketone intermediate analogous to this compound.
Beyond pyrazines, α-aminoketones are also potential precursors for other heterocycles, such as substituted imidazoles. The Radziszewski reaction and related multicomponent syntheses can produce highly substituted imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia. While this compound itself is not a 1,2-dicarbonyl, its structural motifs could potentially be integrated into other synthetic pathways for imidazole (B134444) formation, although specific examples are less common in the literature than for pyrazine synthesis.
Coordination Chemistry and Metal Complexes Derived from 2 Amino 1 Phenylbutan 1 One Analogues
Synthesis of Schiff Base Ligands from 2-Amino-1-phenylbutan-1-one Precursors
Schiff base ligands derived from precursors analogous to this compound are synthesized via a condensation reaction. A common method involves reacting a β-diketone, such as 1-phenylbutane-1,3-dione, with a primary diamine, like ethylenediamine. mdpi.comresearchgate.net This reaction typically results in the formation of an unsymmetrical tetradentate Schiff base, which possesses multiple donor atoms capable of coordinating to a central metal ion. mdpi.comresearchgate.netuchile.cl
The synthesis process often involves refluxing the reactants in an alcoholic solvent, such as ethanol. researchgate.net The general reaction sees the carbonyl groups of the β-diketone reacting with the amino groups of the diamine to form characteristic imine or azomethine (C=N) bonds. nih.gov For instance, the reaction between ethylenediamine, 2′,4′-dihydroxyacetophenone, and 1-phenylbutane-1,3-dione yields the Schiff base (3E)-3-[(2-{(E)-[1-(2,4-dihydroxyphenyl)ethylidene]amino}ethyl)imino]-1-phenylbutan-1-one. mdpi.comresearchgate.net These multidentate ligands, containing a combination of nitrogen and oxygen donor atoms, are well-suited for forming stable chelate complexes with metal ions. researchgate.net
The resulting Schiff base ligand can be isolated as a solid, purified by recrystallization, and characterized using various spectroscopic techniques before being used to synthesize metal complexes. nih.gov
Structural Characterization of Metal(II) Complexes and Coordination Geometries
Elemental Analysis and Molar Conductance: Elemental analysis is fundamental in establishing the stoichiometry of the metal complexes, typically revealing the metal-to-ligand ratio. For many complexes derived from tetradentate Schiff bases, a 1:1 metal-to-ligand ratio is observed. mdpi.comresearchgate.net Molar conductivity measurements in solvents like DMF or DMSO help determine the electrolytic nature of the complexes. Low conductivity values generally indicate that the complexes are non-electrolytes. nih.govorientjchem.org
Table 1: Physical Properties and Micro-analytical Data for a Schiff Base Ligand and its Metal(II) Complexes mdpi.com Data is based on the complex derived from (3E)-3-[(2-{(E)-[1-(2,4-dihydroxyphenyl)ethylidene]amino}ethyl)imino]-1-phenylbutan-1-one.
| Compound | Formula | Color | M.Wt. ( g/mol ) | Yield (%) | M.P. (°C) |
| Ligand (DEPH₂) | C₂₀H₂₂N₂O₃ | Yellow | 354.40 | 78 | 164 |
| [Co(DEP)(H₂O)₂]·2H₂O | C₂₀H₂₈CoN₂O₇ | Brown | 483.38 | 64 | >300 |
| [Ni(DEP)]·2H₂O | C₂₀H₂₄N₂NiO₅ | Green | 447.12 | 67 | >300 |
| [Cu(DEP)] | C₂₀H₂₀CuN₂O₃ | Brown | 415.93 | 72 | >300 |
| [Zn(DEP)] | C₂₀H₂₀N₂O₃Zn | Yellow | 417.77 | 75 | >300 |
Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a powerful tool for confirming the coordination of the Schiff base ligand to the metal ion. The comparison between the spectrum of the free ligand and its metal complexes reveals key shifts in characteristic vibrational frequencies. mdpi.comresearchgate.net
ν(C=N) Vibration: The absorption band corresponding to the azomethine (C=N) group in the free ligand typically shifts to a lower frequency in the spectra of the complexes. nih.govorientjchem.org This shift indicates the coordination of the azomethine nitrogen atom to the central metal ion. nih.gov
ν(C-O) Vibration: A shift in the phenolic (C-O) stretching frequency to a higher wavenumber upon complexation suggests the coordination of the phenolic oxygen atom to the metal ion. nih.gov
ν(M-N) and ν(M-O) Vibrations: The formation of new bonds between the metal and the ligand's donor atoms is confirmed by the appearance of new, low-frequency bands in the far-IR region, which are assigned to M-N and M-O vibrations. orientjchem.org
Presence of Water: The presence of a broad band in the 3100-3500 cm⁻¹ region in the spectra of some complexes indicates the presence of coordinated or lattice water molecules. nih.gov
Table 2: Selected FTIR Spectral Bands (cm⁻¹) for a Schiff Base Ligand and its Metal(II) Complexes mdpi.com Data is based on the complex derived from (3E)-3-[(2-{(E)-[1-(2,4-dihydroxyphenyl)ethylidene]amino}ethyl)imino]-1-phenylbutan-1-one.
| Compound | ν(O-H) | ν(C=N) Azomethine | ν(C-O) Phenolic | ν(M-O) | ν(M-N) |
| Ligand (DEPH₂) | 3479 | 1605 | 1288 | - | - |
| [Co(DEP)(H₂O)₂]·2H₂O | 3405 | 1595 | 1335 | 582 | 465 |
| [Ni(DEP)]·2H₂O | 3423 | 1597 | 1341 | 579 | 471 |
| [Cu(DEP)] | - | 1598 | 1345 | 585 | 475 |
| [Zn(DEP)] | - | 1593 | 1338 | 577 | 469 |
Electronic Spectroscopy and Magnetic Susceptibility: UV-Visible spectroscopy and magnetic susceptibility measurements provide valuable insights into the geometry of the metal complexes. The positions and patterns of d-d electronic transition bands, along with the measured magnetic moments, are characteristic of specific coordination environments. orientjchem.orgsrce.hr
Based on these characterization techniques, various coordination geometries have been proposed for metal(II) complexes of Schiff bases derived from this compound analogues:
Octahedral Geometry: This geometry is often suggested for Co(II) complexes, which may include coordinated water molecules to satisfy the six-coordination sphere. mdpi.comresearchgate.netorientjchem.org
Square Planar Geometry: Cu(II) and Ni(II) complexes frequently adopt a square planar geometry, particularly with tetradentate ligands that enforce a planar arrangement of the donor atoms around the metal center. mdpi.comresearchgate.net
Tetrahedral Geometry: In some cases, Co(II) and Zn(II) complexes can exhibit a tetrahedral geometry. srce.hr The specific geometry adopted depends on factors like the nature of the metal ion, the steric and electronic properties of the ligand, and the reaction conditions.
Advanced Analytical and Spectroscopic Characterization of 2 Amino 1 Phenylbutan 1 One
Mass Spectrometry Techniques (GC-MS, LC-HRMS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is an essential tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like 2-amino-1-phenylbutan-1-one, GC-MS analysis would involve vaporizing the sample and passing it through a chromatographic column to separate it from any impurities before it enters the mass spectrometer. In the mass spectrometer, the molecule is typically ionized by electron ionization (EI), which involves bombarding the molecule with high-energy electrons. This process not only creates a molecular ion (M⁺•) but also causes the molecule to break apart into smaller, characteristic fragment ions.
The molecular ion peak for this compound would be expected at an m/z corresponding to its molecular weight (163.22 g/mol ). The fragmentation pattern is predictable based on the structure. Key fragmentation pathways for α-aminoketones often involve cleavage of the bond between the carbonyl group and the adjacent carbon atom (α-cleavage). Expected fragments would include the benzoyl cation ([C₆H₅CO]⁺) at m/z 105, a very common fragment for phenyl ketones, and a fragment resulting from the loss of the ethyl group, leading to an ion at m/z 134. Another likely fragmentation would be the cleavage of the C-C bond adjacent to the amine group, which could produce a fragment ion at m/z 72.
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) offers the advantage of analyzing samples in the liquid phase and providing highly accurate mass measurements. This technique allows for the determination of the elemental formula of the molecular ion and its fragments with a high degree of confidence. For this compound (C₁₀H₁₃NO), the exact mass of the protonated molecule [M+H]⁺ would be measured by LC-HRMS, providing strong evidence for its elemental composition.
| Technique | Ion Type | Expected m/z | Significance |
| GC-MS (EI) | Molecular Ion (M⁺•) | 163 | Confirms molecular weight |
| Benzoyl Cation | 105 | Characteristic fragment of phenyl ketones | |
| [M-C₂H₅]⁺ | 134 | Result of α-cleavage | |
| [CH(NH₂)CH₂CH₃]⁺ | 72 | Result of cleavage adjacent to carbonyl | |
| LC-HRMS (ESI) | Protonated Molecule [M+H]⁺ | 164.1070 | Provides high-accuracy mass for formula confirmation |
Infrared and UV-Visible Spectroscopy for Structural Elucidation
Spectroscopic techniques that utilize electromagnetic radiation are indispensable for identifying the functional groups and electronic properties of a molecule.
Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific types of bonds vibrate at characteristic frequencies, making IR spectroscopy an excellent tool for functional group identification. For this compound, the IR spectrum would be expected to display several key absorption bands. The carbonyl (C=O) group of the ketone will produce a strong, sharp absorption band in the range of 1680-1700 cm⁻¹. The presence of the primary amine (NH₂) group will be indicated by two medium-intensity peaks in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric N-H stretching vibrations. Additionally, C-H stretching vibrations from the aromatic ring would appear just above 3000 cm⁻¹, while those from the aliphatic part of the molecule would be observed just below 3000 cm⁻¹.
UV-Visible (UV-Vis) Spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. The absorption wavelength provides information about the electronic structure and conjugation within a molecule. The UV-Vis spectrum of this compound is expected to show absorptions characteristic of the phenyl ketone chromophore. Typically, compounds containing a carbonyl group conjugated with a benzene (B151609) ring exhibit two main absorption bands: a strong band at shorter wavelengths (around 240-250 nm) corresponding to a π → π* transition, and a weaker band at longer wavelengths (around 270-300 nm) due to an n → π* transition.
| Spectroscopy Type | Functional Group / Transition | Expected Absorption Range |
| Infrared (IR) | N-H Stretch (primary amine) | 3300-3500 cm⁻¹ (two bands) |
| C-H Stretch (aromatic) | 3000-3100 cm⁻¹ | |
| C-H Stretch (aliphatic) | 2850-3000 cm⁻¹ | |
| C=O Stretch (ketone) | 1680-1700 cm⁻¹ | |
| UV-Visible | π → π | ~240-250 nm |
| n → π | ~270-300 nm |
Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule in solution. It provides information about the number and types of atoms, their connectivity, and their spatial relationships.
¹H NMR Spectroscopy provides information about the hydrogen atoms (protons) in a molecule. The spectrum would show distinct signals for each chemically non-equivalent proton. For this compound, the aromatic protons on the phenyl group would typically appear as a multiplet in the downfield region of the spectrum, around 7.2-8.0 ppm. The proton on the chiral carbon (the carbon bonded to the amine group) would likely appear as a multiplet around 4.0-4.5 ppm. The protons of the ethyl group would give rise to a multiplet (for the CH₂) around 1.6-2.0 ppm and a triplet (for the CH₃) around 0.9-1.2 ppm. The two protons of the primary amine group would likely appear as a broad singlet.
¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. A key feature is that each chemically unique carbon atom gives a distinct signal. The carbonyl carbon of the ketone is the most deshielded and would be expected to appear far downfield, typically in the range of 195-205 ppm. The carbons of the aromatic ring would resonate between 125 and 140 ppm. The chiral carbon atom bonded to the nitrogen would be expected in the 50-60 ppm range. The aliphatic carbons of the ethyl group would appear in the upfield region of the spectrum, with the CH₂ carbon around 25-35 ppm and the CH₃ carbon around 10-15 ppm.
| NMR Type | Atom/Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| ¹H NMR | Aromatic (C₆H₅) | 7.2 - 8.0 | Multiplet |
| Methine (CH-N) | 4.0 - 4.5 | Multiplet | |
| Amine (NH₂) | Variable | Broad Singlet | |
| Methylene (B1212753) (CH₂) | 1.6 - 2.0 | Multiplet | |
| Methyl (CH₃) | 0.9 - 1.2 | Triplet | |
| ¹³C NMR | Carbonyl (C=O) | 195 - 205 | Singlet |
| Aromatic (C₆H₅) | 125 - 140 | Multiple Singlets | |
| Methine (CH-N) | 50 - 60 | Singlet | |
| Methylene (CH₂) | 25 - 35 | Singlet | |
| Methyl (CH₃) | 10 - 15 | Singlet |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves directing a beam of X-rays onto a single crystal of the compound. The X-rays are diffracted by the electrons of the atoms in the crystal, creating a unique diffraction pattern. By analyzing this pattern, the electron density map of the molecule can be calculated, and from this, the exact position of each atom can be determined.
While no published crystal structure for this compound is readily available, a successful crystallographic analysis would provide a wealth of information. It would unambiguously confirm the connectivity of the atoms and provide precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the conformation of the molecule in the solid state and detail the intermolecular interactions, such as hydrogen bonding involving the amine group and the carbonyl oxygen, which dictate the crystal packing.
| Crystallographic Parameter | Information Provided |
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |
| Space Group | The symmetry elements present within the crystal lattice. |
| Atomic Coordinates | The precise x, y, and z position of every atom in the unit cell. |
| Bond Lengths & Angles | Exact measurements of the distances and angles between atoms. |
| Intermolecular Interactions | Details of hydrogen bonds, van der Waals forces, and other interactions. |
Elemental Analysis in Compound Characterization
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared to the theoretical percentages calculated from the compound's molecular formula. A close match between the experimental and theoretical values provides strong evidence for the proposed formula and is a crucial measure of a sample's purity.
For this compound, with the molecular formula C₁₀H₁₃NO, the theoretical elemental composition can be calculated based on the atomic masses of carbon (12.011 u), hydrogen (1.008 u), nitrogen (14.007 u), and oxygen (15.999 u).
| Element | Theoretical Mass % | Experimental Mass % |
| Carbon (C) | 73.59% | Data not available |
| Hydrogen (H) | 8.03% | Data not available |
| Nitrogen (N) | 8.58% | Data not available |
| Oxygen (O) | 9.80% | Data not available |
Predicted Collision Cross Section Analysis
Ion mobility-mass spectrometry (IM-MS) is an emerging technique that separates ions based on their size, shape, and charge as they drift through a gas-filled chamber. The collision cross section (CCS) is a measure of the effective area of the ion as it interacts with the drift gas. It is a valuable parameter that provides an additional dimension of separation and characterization, helping to distinguish between isomers and conformers.
While experimental CCS data for this compound is not available in the cited literature, computational methods can be used to predict this value. The predicted CCS provides an estimate of the ion's gas-phase conformation. For the protonated molecule of this compound, a computed CCS value has been reported. nih.gov This predicted value can be used as a reference for future experimental studies.
| Parameter | Value | Source |
| Topological Polar Surface Area | 43.1 Ų | Computed by Cactvs 3.4.8.18 (PubChem release 2025.04.14) nih.gov |
| Predicted Collision Cross Section | Not available | - |
Computational and Theoretical Studies on 2 Amino 1 Phenylbutan 1 One
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying medium-sized organic molecules. DFT calculations are employed to determine the ground-state properties of 2-Amino-1-phenylbutan-1-one, such as its optimized molecular geometry, electronic structure, and vibrational frequencies.
Research on cathinone (B1664624) analogs frequently utilizes DFT to understand their structure-property relationships. tandfonline.comresearchgate.net Methodologies often involve geometry optimization to find the most stable three-dimensional arrangement of atoms, representing the molecule's preferred conformation. For cathinones and their derivatives, conformational analysis is particularly important, as different spatial arrangements (conformers) can exhibit varying energy levels and reactivity. researchgate.net Studies on related compounds have been performed using various levels of theory, such as Møller-Plesset second-order (MP2) methods and DFT functionals like B3LYP and M06-2X, often paired with basis sets like 6-31G(d,p) to ensure reliable results. researchgate.net These calculations provide the foundational data required for further analysis, including the determination of quantum chemical descriptors and the modeling of molecular interactions.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Properties
While DFT is excellent for ground-state properties, the study of electronic excited states and absorption spectra requires more advanced methods. Time-Dependent Density Functional Theory (TD-DFT) is the standard approach for this purpose. It is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption of light by the molecule.
This information allows for the theoretical prediction of the Ultraviolet-Visible (UV-Vis) spectrum of this compound. By identifying the nature of the electronic transitions (e.g., n→π* or π→π*), TD-DFT provides insight into how the molecule interacts with light and which parts of the molecule (chromophores) are involved in the absorption process. While TD-DFT is the established method for such investigations, specific studies detailing the calculated electronic properties and spectra for this compound were not available in the consulted research.
Quantum Chemical Descriptors and Structure-Reactivity Relationships
Quantum chemical descriptors are numerical values derived from DFT calculations that quantify various aspects of a molecule's electronic structure and reactivity. These descriptors are vital for developing structure-activity relationships (SAR), which correlate a molecule's structural features with its biological activity or chemical reactivity. nih.gov For synthetic cathinones, understanding SAR is key to explaining their effects and selectivity as transporter substrates or inhibitors. nih.govnih.gov
Calculations for this compound have yielded several key descriptors for its extended and folded conformations. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical, as their energies relate to the molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap (ΔE) is an important index of chemical stability.
Other global reactivity descriptors that have been calculated include:
Electronegativity (χ): Describes the tendency of the molecule to attract electrons.
Chemical Hardness (η): Measures the resistance to change in electron distribution.
Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.
Chemical Potential (μ): Relates to the "escaping tendency" of electrons from an equilibrium system.
Electrophilicity Index (ω): Quantifies the energy lowering of a molecule when it accepts electrons.
The calculated values for these descriptors provide a quantitative basis for comparing the reactivity of different conformers or related molecules.
| Quantum Chemical Descriptor | Extended Structure (eV) | Folded Structure (eV) |
|---|---|---|
| Electronegativity (χ) | 3.315 | 3.238 |
| Chemical Hardness (η) | 2.440 | 2.475 |
| Softness (S) | 0.205 | 0.202 |
| Chemical Potential (μ) | -3.315 | -3.238 |
| Electrophilicity Index (ω) | 2.252 | 2.118 |
Reaction Mechanism Elucidation Through Computational Modeling
Computational modeling is a powerful tool for elucidating reaction mechanisms at a molecular level. However, for this compound and its analogs, computational efforts have predominantly focused on understanding their mechanism of action at biological targets rather than their chemical reaction pathways.
Studies in the literature describe the use of molecular docking and molecular dynamics (MD) simulations to investigate how synthetic cathinones bind to and interact with monoamine transporters, such as the human dopamine transporter (hDAT). tandfonline.comresearchgate.net Molecular docking predicts the preferred binding orientation of the molecule within the active site of the protein, while MD simulations reveal the stability of this binding over time and the key non-bonded interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. tandfonline.comresearchgate.net These computational techniques help to rationalize the biological activity and transporter selectivity observed experimentally. While these methods elucidate the mechanism of biological interaction, detailed computational studies on the chemical reaction mechanisms (e.g., metabolism, degradation) of this compound were not identified.
Role of 2 Amino 1 Phenylbutan 1 One As a Synthetic Intermediate
Precursor in Complex Organic Molecule Synthesis
The bifunctional nature of 2-amino-1-phenylbutan-1-one, containing both a nucleophilic amino group and an electrophilic carbonyl group, allows it to participate in a wide range of chemical transformations, making it an ideal precursor for the synthesis of complex organic molecules, particularly nitrogen-containing heterocycles. These heterocyclic systems are prevalent in pharmaceuticals, agrochemicals, and materials science.
The general reactivity of α-amino ketones enables their use in well-established cyclization and condensation reactions to form various heterocyclic rings. For instance, the amino group can react with dicarbonyl compounds or their equivalents, while the ketone functionality can undergo condensation with amines or activated methylene (B1212753) compounds. This dual reactivity is foundational to synthetic strategies for creating diverse molecular frameworks.
Synthesis of Heterocyclic Systems:
Pyrroles: The Paal-Knorr synthesis is a classical method for synthesizing pyrroles, involving the reaction of a primary amine with a 1,4-dicarbonyl compound under acidic conditions. mdpi.comalliedacademies.orgorganic-chemistry.org this compound can serve as the amine source in reactions with appropriate diketones to furnish highly substituted pyrrole (B145914) derivatives.
Pyrimidines: Pyrimidine (B1678525) rings can be constructed through the condensation of a three-carbon component with a compound containing an N-C-N fragment, such as urea (B33335) or guanidine. mdpi.combu.edu.eg Alternatively, α-amino ketones can be envisioned as precursors in multicomponent reactions that assemble the pyrimidine core. For example, they can react with α,β-unsaturated ketones in the presence of an ammonia (B1221849) source to build the dihydropyrimidine (B8664642) scaffold, which can then be oxidized. mdpi.com
Pyridines: The synthesis of pyridines can be achieved through various condensation strategies. nih.govijpsonline.comorganic-chemistry.org One approach involves the reaction of enamines or enaminones with 1,3-dicarbonyl compounds. The α-amino ketone structure of this compound allows for its conversion into an enamine, which can then undergo cyclization to form the pyridine (B92270) ring.
While the general reactivity patterns of α-amino ketones are well-documented for these syntheses, specific examples detailing the use of this compound to generate complex, named bioactive molecules are not extensively reported in readily available literature. However, its structural motifs are present in various biologically active compounds, suggesting its utility as a key synthetic intermediate.
Table 1: Potential Heterocyclic Systems from this compound
| Heterocycle | General Synthetic Method | Potential Reactants with this compound |
|---|---|---|
| Pyrrole | Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds |
| Pyrimidine | Biginelli-type reaction | β-Dicarbonyl compound and an aldehyde/urea source |
| Pyridine | Hantzsch Synthesis variant | β-Ketoester and an aldehyde |
Building Block for Ligands in Asymmetric Catalysis
Chiral ligands are crucial components in asymmetric catalysis, a field focused on the enantioselective synthesis of molecules. The effectiveness of a metal-based catalyst often relies on the chiral environment created by its coordinating ligand. Chiral 1,2-amino alcohols are a privileged class of ligands that have found widespread application in various asymmetric transformations, most notably in hydrogenation and transfer hydrogenation reactions.
This compound can be readily reduced to the corresponding chiral 1,2-amino alcohol, (1R,2S)- or (1S,2R)-2-amino-1-phenylbutan-1-ol, and its diastereomers. This transformation provides access to valuable chiral building blocks for the synthesis of more complex ligands. These amino alcohol derivatives are key components in the design of P,N and P,N,N-type ligands, where 'P' represents a phosphine (B1218219) group and 'N' represents a nitrogen-containing moiety. rsc.orgresearchgate.net
The combination of a "hard" nitrogen donor and a "soft" phosphorus donor in P,N ligands creates a unique electronic and steric environment around the metal center, which is often essential for achieving high levels of enantioselectivity. mdpi.com In many well-known catalyst systems, such as those developed by Noyori for asymmetric hydrogenation, a chiral diamine or amino alcohol is used in conjunction with a chiral diphosphine ligand like BINAP to form a highly active and selective catalyst. nih.govnih.gov
The general structure of ligands derived from amino alcohols often involves the modification of both the amino and hydroxyl groups to introduce coordinating moieties, such as phosphines or other heterocycles. The inherent chirality of the 2-amino-1-phenylbutan-1-ol backbone is transferred to the catalytic process, directing the stereochemical outcome of the reaction.
Table 2: Application of Chiral Amino Alcohol-Derived Ligands
| Catalytic Reaction | Metal Center | Typical Ligand Type | Role of the Amino Alcohol |
|---|---|---|---|
| Asymmetric Hydrogenation | Ruthenium, Iridium, Rhodium | Chiral Diphosphine + Chiral Diamine/Amino Alcohol | Provides a chiral environment and facilitates the catalytic cycle |
| Asymmetric Transfer Hydrogenation | Ruthenium, Iron | Chiral P,N,N or N,N Ligands | Forms a stable chiral complex with the metal, enabling enantioselective hydride transfer |
| Asymmetric C-H Functionalization | Palladium, Rhodium | Monoprotected Amino Acids, Chiral P,N Ligands | Acts as a chiral directing group or ligand to control stereoselectivity |
While the synthetic utility of chiral 1,2-amino alcohols as ligands is well-established, specific, widely-recognized ligands derived directly from 2-amino-1-phenylbutan-1-ol are not prominently featured in the literature. Nevertheless, its structural class represents a fundamental building block for the rational design of new chiral ligands.
Scaffold Design in Chemical Biology Research
In chemical biology and medicinal chemistry, a molecular scaffold is a core structure upon which a variety of substituents can be placed to create a library of related compounds. This approach, often employed in diversity-oriented synthesis, allows for the systematic exploration of chemical space to identify molecules with desired biological activities, such as molecular probes or potential drug candidates. imedpub.commdpi.com
The aminobutyrophenone core of this compound presents several points for diversification, making it a suitable scaffold for combinatorial chemistry. nih.govunt.edu
The amino group can be acylated, alkylated, or used as a handle for attachment to a solid support for parallel synthesis.
The carbonyl group can undergo reactions such as reductive amination or condensation to introduce further diversity.
The phenyl ring can be substituted with various functional groups in the starting material, or it can be functionalized post-synthesis.
The ethyl group at the chiral center provides steric bulk and can influence the orientation of substituents.
This multi-functional handle allows for the generation of a three-dimensional array of diverse molecules from a single core structure. Such libraries of compounds can then be screened against biological targets to identify "hits".
Furthermore, the aminobutyrophenone scaffold can be used to design molecular probes , which are specialized molecules used to study biological systems. For example, a fluorescent dye could be attached to the scaffold to create a fluorescent probe. nih.govmdpi.comencyclopedia.pub The core scaffold could be designed to interact with a specific protein or enzyme, and the fluorescent tag would allow for the visualization of this interaction within a cell. The design of such probes often involves incorporating a reporter group (like a fluorophore) and a reactive or recognition group onto a central scaffold. The versatility of this compound makes it an attractive candidate for such applications.
While the principles of diversity-oriented synthesis and molecular probe design are well-established, and the aminoketone structure is a known valuable starting point, specific, large-scale combinatorial libraries or widely used chemical probes based explicitly on the this compound scaffold are not extensively documented in publicly available research.
Table 3: Potential Diversification Points on the this compound Scaffold
| Position | Type of Modification | Potential Functional Groups to Introduce |
|---|---|---|
| Amino Group (N) | Acylation, Alkylation, Sulfonylation | Amides, secondary/tertiary amines, sulfonamides |
| Carbonyl Group (C=O) | Reductive Amination, Wittig Reaction, Knoevenagel Condensation | New amines, alkenes, substituted alkenes |
| Phenyl Ring | Electrophilic Aromatic Substitution (on precursor) | Halogens, nitro groups, alkyl groups, methoxy (B1213986) groups |
| α-Carbon | Not a direct point of diversification post-synthesis, but its chirality is key | Influences overall 3D structure of derivatives |
Green Chemistry Principles in the Synthesis and Application of 2 Amino 1 Phenylbutan 1 One
Enzyme-Catalyzed Synthesis as a Sustainable Approach
Biocatalysis, the use of enzymes to perform chemical transformations, stands out as a highly sustainable alternative to conventional chemical synthesis. medmedchem.comrsc.orgmdpi.com Enzymes operate under mild conditions (ambient temperature, atmospheric pressure, and neutral pH), are highly specific, and can catalyze reactions with remarkable precision, which minimizes the formation of unwanted by-products. medmedchem.comnih.gov For the synthesis of α-amino ketones like 2-Amino-1-phenylbutan-1-one, several classes of enzymes, particularly transaminases, are of significant interest. nih.govdiva-portal.org
Amine transaminases (ATAs) are powerful biocatalysts for the stereospecific production of chiral amines from prochiral ketones. nih.govnih.gov These enzymes catalyze the transfer of an amino group from an amino donor to a ketone acceptor. mdpi.com This process is highly enantioselective, allowing for the synthesis of a specific stereoisomer of the target molecule, which is crucial for pharmaceutical applications. diva-portal.org The reaction mechanism involves the cofactor pyridoxal-5'-phosphate (PLP) and typically follows a ping-pong bi-bi kinetic model, where the enzyme shuttles the amino group from the donor to the acceptor. diva-portal.orgmdpi.com
The advantages of using transaminases for synthesizing compounds like this compound include:
High Enantioselectivity: ATAs can produce the desired enantiomer with high purity, avoiding the need for chiral resolution steps that are common in classical synthesis and inherently wasteful (maximum 50% yield for a kinetic resolution). nih.gov
Mild Reaction Conditions: Enzymatic reactions are conducted in aqueous media under mild temperature and pH conditions, reducing energy consumption and avoiding the use of harsh or toxic reagents. medmedchem.com
Reduced Waste: The high specificity of enzymes leads to fewer by-products and simplifies purification processes. medmedchem.com
| Approach | Catalyst Type | Typical Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Biocatalytic | Amine Transaminase (ATA) | Aqueous buffer, ~30°C, pH 7-8 | High enantioselectivity, mild conditions, reduced by-products | diva-portal.orgnih.gov |
| Biocatalytic | α-Oxoamine Synthase (AOS) | Aqueous buffer, physiological pH | Single-step reaction, no protecting groups needed, stereospecific | nih.gov |
| Chemical | Palladium Complex | Organic solvent (TFE), 40°C | Broad substrate scope | nih.gov |
| Chemical | Copper(II) Bromide | Organic solvent | Direct α-amination of ketones | organic-chemistry.org |
Optimization of Reaction Conditions for Environmental Impact Reduction
Optimizing reaction conditions is a cornerstone of green chemistry, directly impacting energy consumption, solvent use, and waste generation. beilstein-journals.orgprismbiolab.com For the synthesis of this compound and related compounds, a key focus is the replacement of hazardous solvents with greener alternatives. researchgate.net Solvents like dichloromethane (B109758) (DCM), N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP) are commonly used in organic synthesis but are associated with significant health and environmental risks. researchoutreach.org
Research into sustainable chemistry has identified several greener solvents that can potentially replace their more hazardous counterparts. researchgate.net The suitability of a solvent depends on factors like resin swelling (in solid-phase synthesis), reagent solubility, and impact on reaction efficiency. researchoutreach.org
| Hazardous Solvent | Potential Greener Alternative(s) | Key Considerations | Reference |
|---|---|---|---|
| N,N-Dimethylformamide (DMF) | N-Butylpyrrolidone (NBP), 2-Methyltetrahydrofuran (2-MeTHF) | Can reduce hazardous waste but may result in lower yields. Combination strategies (e.g., using NBP for washing steps) can be effective. | researchoutreach.org |
| Dichloromethane (DCM) | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) | Greener alternatives are available but reagent solubility must be confirmed. | researchoutreach.org |
| General Hydrocarbons (e.g., Hexane) | Heptane | Heptane is less neurotoxic than hexane. | researchoutreach.org |
Beyond solvent selection, optimizing other reaction parameters such as temperature, pressure, catalyst loading, and reaction time is crucial. Methodologies like Design of Experiments (DoE) allow for the systematic variation of multiple factors simultaneously to identify the optimal conditions that maximize yield and selectivity while minimizing environmental impact. beilstein-journals.org The move towards catalytic processes, whether enzymatic or chemical, over stoichiometric reagents is another fundamental strategy. Catalysts are used in small amounts and can be recycled, significantly reducing waste. allresearchjournal.comorganic-chemistry.org Furthermore, solvent-free reaction conditions, where neat reagents are reacted together, represent an ideal green chemistry scenario by completely eliminating solvent waste. organic-chemistry.org
Atom Economy and Efficiency in Synthetic Routes
Atom economy is a concept developed by Barry Trost that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. acs.orgwikipedia.org It is a fundamental metric of green chemistry, as reactions with high atom economy generate minimal waste. primescholars.comjocpr.com
Percent Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 primescholars.com
Traditional multi-step syntheses of cathinone (B1664624) derivatives often exhibit poor atom economy. rsc.orgprimescholars.com A common route involves the α-bromination of a propiophenone (B1677668) precursor, followed by nucleophilic substitution with an appropriate amine. unodc.orgwikipedia.org
Step 1: α-bromination of 1-phenylbutan-1-one C₁₀H₁₂O + Br₂ → C₁₀H₁₁BrO + HBr
Step 2: Amination C₁₀H₁₁BrO + 2 NH₃ → C₁₀H₁₃NO + NH₄Br
In this pathway, bromine (Br₂) is used as a reagent, and elements from it are not incorporated into the final product, instead forming hydrogen bromide (HBr) and ammonium (B1175870) bromide (NH₄Br) as by-products. This results in a significant amount of waste and a low atom economy.
In contrast, biocatalytic routes can offer vastly superior atom economy. rsc.org An idealized transaminase reaction for the synthesis of this compound from 1-phenylbutane-1,2-dione (B1655308) using an amine donor like alanine (B10760859) would proceed as follows:
C₁₀H₁₀O₂ (1-phenylbutane-1,2-dione) + C₃H₇NO₂ (Alanine) → C₁₀H₁₃NO (this compound) + C₃H₄O₃ (Pyruvic acid)
While this reaction still produces a co-product (pyruvic acid), it avoids the use of heavy stoichiometric reagents like bromine. Furthermore, strategies such as "hydrogen borrowing" amination of alcohols can achieve even higher atom economy, producing only water as a by-product. rsc.org Such addition and rearrangement reactions are inherently more atom-economical than substitution or elimination reactions. scranton.edursc.org The single-step, protecting-group-free synthesis of α-amino ketones via α-oxoamine synthases is another example of a highly atom-economical approach. nih.gov
| Synthetic Route | Reactants | Desired Product | By-products | Theoretical Atom Economy (%) | Reference |
|---|---|---|---|---|---|
| Classical (α-bromination/amination) | 1-phenylbutan-1-one, Bromine, Ammonia (B1221849) | This compound | Ammonium bromide | ~43.6% | unodc.orgwikipedia.org |
| Idealized Biocatalytic (Transamination) | 1-phenylbutane-1,2-dione, Alanine | This compound | Pyruvic acid | ~64.9%** | diva-portal.org |
| Idealized "Hydrogen Borrowing" | 1-phenyl-1-buten-3-ol, Ammonia | This compound | Water | ~90.2%*** | rsc.org |
By embracing enzyme-catalyzed reactions, optimizing conditions with greener solvents, and designing synthetic pathways that maximize atom economy, the chemical industry can significantly reduce the environmental footprint associated with the production of this compound and other valuable chemical compounds.
Q & A
Q. Methodological Rigor
- Batch documentation : Record reaction parameters (pH, stirring rate) in triplicate.
- Quality control : Implement inline FTIR for real-time monitoring of intermediate formation.
- Purification : Use preparative HPLC with C18 columns (ACN/H₂O gradient) to isolate >99% pure product.
- Stability testing : Assess hygroscopicity and thermal degradation (TGA/DSC) for storage recommendations .
How can researchers design experiments to study the metabolic pathways of this compound in vitro?
Q. Advanced Experimental Design
- Cell models : Use hepatocyte cultures (e.g., HepG2) for Phase I/II metabolism studies.
- Isotopic labeling : Synthesize ¹³C-labeled analogs to track metabolic byproducts via LC-MS/MS.
- Enzyme inhibition : Co-incubate with CYP450 inhibitors (e.g., ketoconazole) to identify dominant metabolic pathways.
- Data interpretation : Apply Michaelis-Menten kinetics to quantify metabolic rates (Vₘₐₓ, Kₘ) .
What analytical techniques are most effective for detecting trace impurities in this compound?
Q. Quality Assurance Protocols
- GC-MS : Detect volatile impurities (e.g., residual solvents) with a DB-5MS column.
- ICP-OES : Quantify heavy metals (Pb, As) below 10 ppm.
- Chiral HPLC : Resolve enantiomeric contaminants using a Chiralpak AD-H column.
- Limit tests : Follow ICH Q3A guidelines for reporting thresholds (0.1% for unknown impurities) .
How can computational chemistry predict the reactivity of this compound in novel reaction environments?
Q. Advanced Modeling Approaches
- DFT calculations : Optimize transition states (TS) for nucleophilic attacks at the ketone group (B3LYP/6-31G*).
- Molecular dynamics : Simulate solvent effects (e.g., water vs. toluene) on reaction kinetics.
- QSPR models : Correlate Hammett σ values with reaction rates for substituent effects.
- Validation : Compare predicted activation energies (ΔG‡) with experimental Arrhenius plots .
What are the ethical considerations when handling this compound in forensic research?
Q. Compliance and Safety
- Regulatory adherence : Follow DEA guidelines for Schedule I precursor chemicals (if applicable).
- Waste disposal : Neutralize reactive intermediates with 10% acetic acid before incineration.
- Data transparency : Publish negative results to prevent redundant or hazardous replication efforts.
- Training : Certify personnel in GHS hazard protocols (e.g., PPE for skin/eye protection) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
